4-Chloro-1-cyclopropoxy-2-isopropoxybenzene
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Overview
Description
4-Chloro-1-cyclopropoxy-2-isopropoxybenzene is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and an isopropoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Chloro-1-cyclopropoxy-2-isopropoxybenzene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-1-cyclopropoxy-2-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic substitution reactions, where the chloro group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents for these reactions include halogens, acids, bases, and transition metal catalysts. The reaction conditions can vary, but they often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Scientific Research Applications
4-Chloro-1-cyclopropoxy-2-isopropoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-cyclopropoxy-2-isopropoxybenzene involves its interaction with molecular targets and pathways within a given system. The chloro group, cyclopropoxy group, and isopropoxy group can influence the compound’s reactivity and interactions with other molecules. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
4-Chloro-1-cyclopropoxy-2-isopropoxybenzene can be compared with other similar compounds, such as:
1-Chloro-2-isopropoxybenzene: This compound has a similar structure but lacks the cyclopropoxy group.
1-Chloro-4-isopropoxybenzene: This compound also lacks the cyclopropoxy group and has a different substitution pattern on the benzene ring.
4-Chloro-2-cyclopropoxy-1-isopropoxybenzene: This compound has a similar structure but with different positions of the substituents.
Properties
Molecular Formula |
C12H15ClO2 |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
4-chloro-1-cyclopropyloxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15ClO2/c1-8(2)14-12-7-9(13)3-6-11(12)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
InChI Key |
UEDZACBDMGUUSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)OC2CC2 |
Origin of Product |
United States |
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